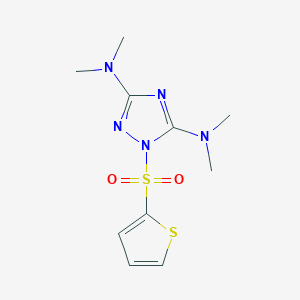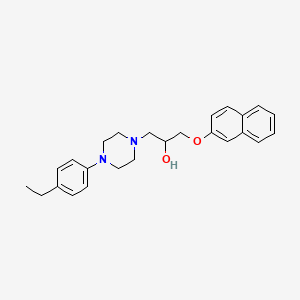
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H13Cl2N3O4 and its molecular weight is 394.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide derivatives have been explored for their antioxidant properties. For example, Shakir, Ariffin, and Abdulla (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and assessed their antioxidant abilities using DPPH and FRAP assays. Some compounds demonstrated significant free-radical scavenging ability in both assays (Shakir, Ariffin, & Abdulla, 2014).
Anticancer and Antimycobacterial Agents
Polkam et al. (2017) reported on the synthesis of regioisomeric analogues of this compound, which were screened for anticancer properties using in vitro studies. Some compounds showed superior activity against various cancer cell lines, also displaying antimycobacterial properties (Polkam et al., 2017).
Radio-Ligand Synthesis
A. Jalilian et al. (2004) synthesized a compound related to this compound for use as a radio-ligand in biological studies. This compound showed potential in anticonvulsant activity against pentylenetetrazole-induced convulsion (Jalilian et al., 2004).
Antimicrobial Activity
Compounds derived from this compound have shown promising antimicrobial activities. Fenhua Wang et al. (2006) synthesized derivatives that demonstrated good fungicidal activity (Fenhua Wang, Qin, & Huang, 2006). Similarly, K. Kapadiya et al. (2020) synthesized derivatives with significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anti-Inflammatory and Anti-Thrombotic Properties
Muhammadasim Raza Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4-oxadiazole derivatives. In vivo and in vitro studies suggested potent anti-inflammatory compounds, with some also showing significant roles in enhancing clotting time (Basra et al., 2019).
特性
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-24-13-5-3-4-10(14(13)25-2)15(23)20-17-22-21-16(26-17)11-8-9(18)6-7-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPGPGLIDYSKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
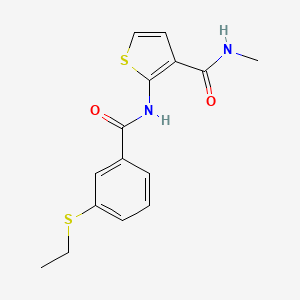
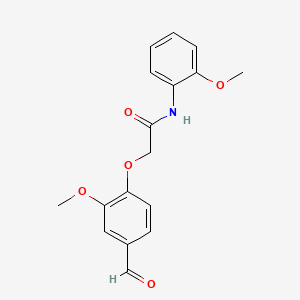

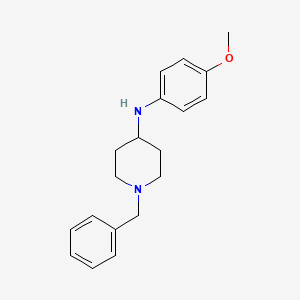
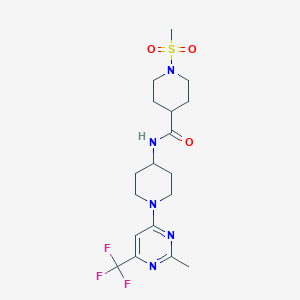
![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)
![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)
![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)
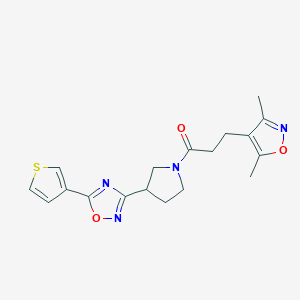
![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)
